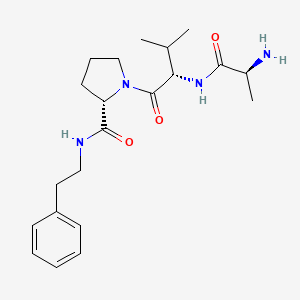![molecular formula C14H16O2S B12580560 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one CAS No. 634195-95-2](/img/structure/B12580560.png)
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a methoxyphenylmethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with cyclohex-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The methoxyphenylmethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Indole Derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a methoxyphenylmethylthio group makes it a versatile compound for various applications.
属性
CAS 编号 |
634195-95-2 |
|---|---|
分子式 |
C14H16O2S |
分子量 |
248.34 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methylsulfanyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2S/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h5-9H,2-4,10H2,1H3 |
InChI 键 |
AMKSBAZPMPCYLF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CSC2=CC(=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
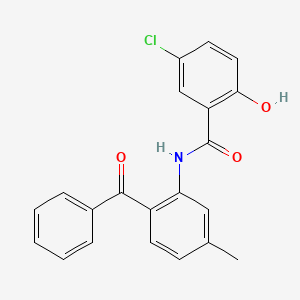
![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
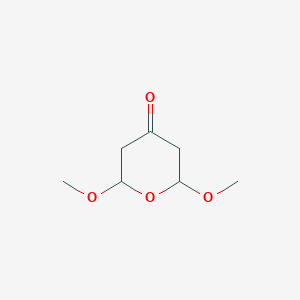
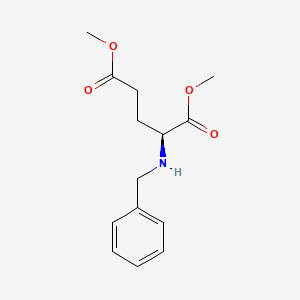
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
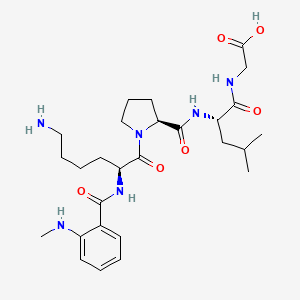
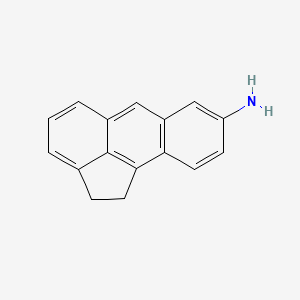
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
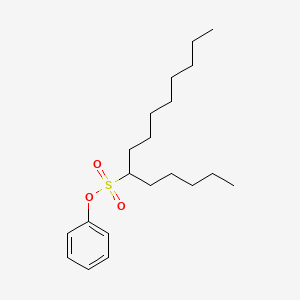
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
